molecular formula C26H38N2O4 B259664 Ethyl 4-[3-[4-(1-adamantyl)phenoxy]-2-hydroxypropyl]piperazine-1-carboxylate

Ethyl 4-[3-[4-(1-adamantyl)phenoxy]-2-hydroxypropyl]piperazine-1-carboxylate

Cat. No.: B259664
M. Wt: 442.6 g/mol
InChI Key: OZJWNKADMFMNNX-UHFFFAOYSA-N
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Description

Ethyl 4-[3-[4-(1-adamantyl)phenoxy]-2-hydroxypropyl]piperazine-1-carboxylate is a complex organic compound featuring an adamantyl group, a phenoxy group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-[4-(1-adamantyl)phenoxy]-2-hydroxypropyl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Adamantyl Phenoxy Intermediate: The initial step involves the reaction of 1-adamantyl bromide with 4-hydroxyphenol to form 4-(1-adamantyl)phenol.

    Epoxide Formation: The phenol intermediate is then reacted with epichlorohydrin to form 4-(1-adamantyl)phenoxy glycidyl ether.

    Piperazine Addition: The glycidyl ether is reacted with piperazine to form the piperazine derivative.

    Esterification: Finally, the piperazine derivative is esterified with ethyl chloroformate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-[4-(1-adamantyl)phenoxy]-2-hydroxypropyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-[3-[4-(1-adamantyl)phenoxy]-2-hydroxypropyl]piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the piperazine ring.

    Materials Science: The adamantyl group imparts rigidity and thermal stability, making it useful in the development of high-performance polymers and materials.

    Biological Studies: It can be used to study the interactions of adamantyl-containing compounds with biological systems, potentially leading to new insights into drug-receptor interactions.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-[4-(1-adamantyl)phenoxy]-2-hydroxypropyl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The adamantyl group can enhance binding affinity due to its hydrophobic nature, while the piperazine ring can interact with various biological targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(1-Adamantyl)phenoxy]-3-amino-2-propanol: Similar structure but with an amino group instead of a piperazine ring.

    4-(1-Adamantyl)phenoxyacetic acid: Similar structure but with an acetic acid group instead of a piperazine ring.

Uniqueness

Ethyl 4-[3-[4-(1-adamantyl)phenoxy]-2-hydroxypropyl]piperazine-1-carboxylate is unique due to the combination of the adamantyl group, phenoxy group, and piperazine ring, which together confer unique chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for further research and development.

Properties

Molecular Formula

C26H38N2O4

Molecular Weight

442.6 g/mol

IUPAC Name

ethyl 4-[3-[4-(1-adamantyl)phenoxy]-2-hydroxypropyl]piperazine-1-carboxylate

InChI

InChI=1S/C26H38N2O4/c1-2-31-25(30)28-9-7-27(8-10-28)17-23(29)18-32-24-5-3-22(4-6-24)26-14-19-11-20(15-26)13-21(12-19)16-26/h3-6,19-21,23,29H,2,7-18H2,1H3

InChI Key

OZJWNKADMFMNNX-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O

Origin of Product

United States

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